Oleanonic Acid

Description

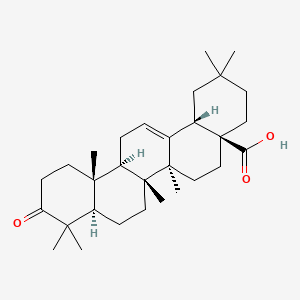

structure in first source

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIMFCRXYXVFTA-FUAOEXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939279 | |

| Record name | 3-Oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17990-42-0 | |

| Record name | Olean-12-en-28-oic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

oleanolic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Oleanolic Acid

Introduction

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid ubiquitously found in the plant kingdom, including in many medicinal plants and food sources like olives.[1][2] It exists as a free acid or as an aglycone for triterpenoid saponins.[1][3] Alongside its common isomer, ursolic acid, oleanolic acid has garnered significant attention from the scientific community for its diverse pharmacological activities, which include hepatoprotective, anti-inflammatory, antioxidant, anti-tumor, and antiviral properties.[1][4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of oleanolic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Oleanolic acid is structurally classified as a pentacyclic triterpenoid derived from the lupane biosynthesis pathway.[2][3] Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13.[6] This stable molecular framework can withstand harsh conditions, such as boiling in hydrochloric acid.[6]

Table 1: General and Chemical Identification of Oleanolic Acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [7] |

| CAS Number | 508-02-1 | [7][8][9][10] |

| Molecular Formula | C₃₀H₄₈O₃ | [1][7][8][9] |

| Molecular Weight | 456.7 g/mol | [4][7][8][9] |

| Synonyms | Oleanic acid, Caryophyllin, Astrantiagenin C, Virgaureagenin B | [7][8][11] |

| Chemical Class | Pentacyclic Triterpenoid, Hydroxy Monocarboxylic Acid |[3][7] |

Physicochemical Properties

Oleanolic acid appears as a fine, crystalline solid.[4][10] Its hydrophobic nature and low water solubility are critical factors influencing its bioavailability and extraction methods.[4][12]

Table 2: Core Physical Properties of Oleanolic Acid

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | >300 °C; typically 306-313 °C, 310 °C (decomposes) | [2][4][7][8][13] |

| Boiling Point | 553-554 °C at 760 mmHg | [4] |

| Physical Form | Solid, powder, fine needles from alcohol | [7][10] |

| Color | Light yellow | [8] |

| pKa | 2.52 (at 25°C) / 4.74 (strongest acidic) | [8][10] |

| Density | 1.10 g/cm³ (Solid) | [13] |

| Optical Rotation [α]D²⁰ | +83.3° (c = 0.6 in chloroform) |[8][10] |

Solubility

Oleanolic acid is characterized by its poor solubility in aqueous solutions, a factor that limits its oral bioavailability.[4][12] It is, however, soluble in various organic solvents, which are commonly used for its extraction from plant materials.[4][11][14]

Table 3: Solubility of Oleanolic Acid in Various Solvents

| Solvent | Solubility Value | Conditions | Source(s) |

|---|---|---|---|

| Water | 1.748 µg/L / 0.00082 g/L / ~0.02 µg/mL | - | [4][15] |

| Ethanol | ~5 mg/mL | - | [11] |

| Methanol | Soluble in 235 parts | - | [10] |

| DMSO | ~3 mg/mL | - | [11] |

| Dimethylformamide (DMF) | ~30 mg/mL | - | [11] |

| Acetone | Soluble in 180 parts | - | [10] |

| Chloroform | Soluble in 118 parts | - | [10] |

| Diethyl Ether | Soluble in 65 parts | - | [10] |

| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Aqueous buffer |[11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of oleanolic acid.

Table 4: Key Spectroscopic Data for Oleanolic Acid

| Technique | Key Signals / Peaks | Source(s) |

|---|---|---|

| ¹H-NMR | δ 5.49 ppm (1H, s, H-12 olefinic proton); δ 3.47 ppm (1H, t, J=8.0 Hz, H-3); Multiple signals for tertiary methyl groups between δ 0.75 and 1.12 ppm . | [4][16] |

| ¹³C-NMR | δ 181.4 ppm (C-28, carboxyl); δ 146.1 ppm (C-13, olefinic); δ 123.8 ppm (C-12, olefinic); δ 79.4 ppm (C-3, oxygenated carbon). | [4][17] |

| Mass Spectrometry (EIMS) | m/z 456 [M]⁺ (molecular ion); m/z 248 (base peak, retro-Diels-Alder fragment); m/z 203 . | [16] |

| Infrared (IR) (KBr) | 3500 cm⁻¹ (O-H stretch); 2950, 2850 cm⁻¹ (C-H stretch); 1715 cm⁻¹ (C=O stretch of carboxylic acid). |[16] |

Experimental Protocols

Extraction and Isolation from Plant Material

This protocol describes a general workflow for the extraction and purification of oleanolic acid from a plant source, such as cloves (Syzygium aromaticum).[16]

Methodology:

-

Extraction: The dried plant material (e.g., 1.5 kg of whole cloves) is sequentially and exhaustively extracted with solvents of increasing polarity. A common sequence is hexane followed by ethyl acetate.[16] The solvent is removed from each extract in vacuo to yield the crude extracts.

-

Chromatographic Separation: The ethyl acetate extract, which is rich in triterpenoids, is subjected to column chromatography over silica gel (e.g., 60-120 mesh).

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity (e.g., starting from 8:2 hexane:ethyl acetate).[16]

-

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing oleanolic acid.

-

Purification and Confirmation: Fractions containing the pure compound are combined, and the solvent is evaporated. The structure of the isolated oleanolic acid is then confirmed using spectroscopic methods (NMR, Mass Spectrometry).[16]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of oleanolic acid is often determined using DSC, which measures the heat flow associated with thermal transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure oleanolic acid is placed into a sealed aluminum capsule.[4]

-

Instrument Calibration: The instrument is calibrated using a standard with a known melting point and heat of fusion, such as Indium (Tm = 156.6 °C).[4]

-

Thermal Scan: The sample is subjected to a controlled temperature program. For oleanolic acid, a typical program would be a ramp from 60 °C to 320 °C at a heating rate of 40 °C/min.[4]

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. For oleanolic acid, a single endothermic peak is observed around 309-310 °C.[4]

Solubility Measurement by HPLC

The solubility of oleanolic acid in various solvents can be quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: An excess amount of oleanolic acid is added to a known volume of the solvent in a vial. The mixture is shaken in a constant temperature bath until equilibrium is reached.

-

Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.[12]

-

HPLC Analysis: The filtered solution is then analyzed by a calibrated HPLC system.

-

Quantification: The concentration of oleanolic acid in the solvent is determined by comparing its peak area to a standard calibration curve.

Biosynthesis and Biological Relationships

Oleanolic acid is biosynthesized in plants from the precursor squalene. This pathway involves cyclization to form β-amyrin, followed by a series of oxidations at the C-28 position catalyzed by cytochrome P450 enzymes to form the final carboxylic acid.[2]

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 3. Oleanolic acid | 508-02-1 [chemicalbook.com]

- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Oleanolic Acid [drugfuture.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Oleanolic acid spectral data and interpretation [orgspectroscopyint.blogspot.com]

- 17. rsc.org [rsc.org]

Oleanolic Acid's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

Oleanolic acid, a pentacyclic triterpenoid widely found in the plant kingdom, has emerged as a promising natural compound in oncology research. Exhibiting a multi-targeted approach, it has been shown to impede cancer cell proliferation, induce programmed cell death, and inhibit metastasis and angiogenesis across a spectrum of cancer types. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer effects of oleanolic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Oleanolic acid exerts its anti-neoplastic activities through the modulation of a complex network of signaling pathways and cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. These effects are orchestrated through the regulation of key proteins and signaling cascades crucial for cancer cell survival and progression.

Induction of Apoptosis

Oleanolic acid triggers apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways. A key aspect of its pro-apoptotic action is the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway.[1][2][3] Oleanolic acid upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4][5][6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][3] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[2][4][7][9]

Cell Cycle Arrest

Oleanolic acid has been demonstrated to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and the concentration of the compound.[10][11][12] This cell cycle blockade is mediated by the modulation of key regulatory proteins. For instance, in some cancer cell lines, oleanolic acid has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, while downregulating the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) such as CDK2 and CDK4.[13] This disruption of the cell cycle machinery prevents cancer cells from progressing through the division process, thereby inhibiting their proliferation.

Inhibition of Angiogenesis and Metastasis

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Oleanolic acid has been shown to possess potent anti-angiogenic properties.[14][15] It can inhibit the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels.[14] One of the key mechanisms underlying this effect is the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16] Furthermore, oleanolic acid has been found to inhibit the STAT3 and Hedgehog signaling pathways, both of which play crucial roles in promoting angiogenesis.[14][17]

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Oleanolic acid has been reported to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[18][19] It achieves this by, in part, inactivating the MAPK/ERK signaling pathway, which is known to be involved in cell motility and invasion.[20]

Key Signaling Pathways Modulated by Oleanolic Acid

The anti-cancer effects of oleanolic acid are a consequence of its ability to interfere with multiple oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Oleanolic acid has been shown to inhibit this pathway in various cancer cells.[21] By suppressing the activation of PI3K and Akt, oleanolic acid can lead to the dephosphorylation and inactivation of mTOR, a central regulator of protein synthesis and cell growth.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of oleanolic acid on the MAPK pathway appears to be context-dependent. In some cancer cells, it inhibits the MAPK/ERK pathway, leading to reduced migration and invasion.[20] In other contexts, activation of JNK and p38 MAPK by oleanolic acid has been linked to the induction of apoptosis.[13][22]

STAT3 and Hedgehog Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Oleanolic acid has been found to suppress the activation of STAT3, thereby inhibiting its downstream pro-tumorigenic effects.[2][14][23] Similarly, the Hedgehog signaling pathway, which is aberrantly activated in many cancers and contributes to tumor growth and angiogenesis, is also inhibited by oleanolic acid.[14][17]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of oleanolic acid across various cancer cell lines, its impact on key apoptotic and cell cycle regulatory proteins, and its effect on cell cycle distribution.

Table 1: IC50 Values of Oleanolic Acid in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | DU145 | 112.57 (µg/mL) | [24] |

| Breast Cancer | MCF-7 | 132.29 (µg/mL) | [24] |

| Glioblastoma | U87 | 163.60 (µg/mL) | [24] |

| Liver Cancer | HepG2 | 30 | [25] |

| Colon Cancer | HCT-116 | 100 | [21] |

| Colon Cancer | SW-480 | 80 | [21] |

| Prostate Cancer | PC3 | 0.39 (derivative) | [26] |

| Lung Cancer | A549 | 0.22 (derivative) | [26] |

Table 2: Effect of Oleanolic Acid on Apoptosis-Related Protein Expression

| Cell Line | Protein | Change in Expression | Fold Change | Reference |

| NB4 | Bax | Increased | 1.81 | [4] |

| NB4 | Bcl-2 | Decreased | 0.41 | [4] |

| DU145 (xenograft) | p53 | Increased | 2.17 | [13] |

| DU145 (xenograft) | Bax | Increased | 4.63 | [13] |

| HepG2 | Bax | Upregulated | - | [7] |

| HepG2 | Bcl-2 | Downregulated | - | [7] |

Table 3: Effect of Oleanolic Acid on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| HepG2 | Control | 5 | 30 | 65 | [11] |

| HepG2 | 50 µM OA | 55 | 15 | 30 | [11] |

| MCF-7 | Control | 65.2 | 14.5 | 20.1 | [12] |

| MCF-7 | 291 µM OA | 72.5 | - | - | [12] |

| DU145 | Control | - | - | - | [10] |

| DU145 | 100 µg/mL OA | - | - | 27.62 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of oleanolic acid (typically ranging from 10 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Flow Cytometry for Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with oleanolic acid at the desired concentrations for the specified duration.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blotting for Protein Expression

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, cyclins) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert is left uncoated.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation and Treatment: Add different concentrations of oleanolic acid to both the upper and lower chambers and incubate for 24-48 hours.

-

Cell Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Analysis: Count the stained cells in several random fields under a microscope. The number of migrated/invaded cells is a measure of the migratory/invasive potential.[27][28][29][30]

Tube Formation Assay for Angiogenesis

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the HUVECs with different concentrations of oleanolic acid.

-

Incubation: Incubate the plate for 6-24 hours to allow for the formation of capillary-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.[31][32][33][34][35]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Oleanolic acid induces apoptosis by regulating Bcl-2 family proteins.

Caption: Oleanolic acid modulates multiple key signaling pathways in cancer cells.

Caption: A typical workflow for analyzing protein expression by Western blotting.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic acid inhibits proliferation and induces apoptosis in NB4 cells by targeting PML/RARα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oleanolic acid enhanced the anticancer effect of fluorouracil by regulating Ca2+ levels in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleanolic acid inhibits proliferation and induces apoptosis in NB4 cells by targeting PML/RARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. Oleanolic acid inhibits colorectal cancer angiogenesis in vivo and in vitro via suppression of STAT3 and Hedgehog pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Oleanolic acid initiates apoptosis in non-small cell lung cancer cell lines and reduces metastasis of a B16F10 melanoma model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleanolic Acid Initiates Apoptosis in Non-Small Cell Lung Cancer Cell Lines and Reduces Metastasis of a B16F10 Melanoma Model In Vivo | PLOS One [journals.plos.org]

- 20. Oleanolic Acid Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway | PLOS One [journals.plos.org]

- 21. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 28. pubcompare.ai [pubcompare.ai]

- 29. Transwell migration and invasion assays [bio-protocol.org]

- 30. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 31. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 32. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES [thermofisher.com]

- 33. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 34. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 35. pubcompare.ai [pubcompare.ai]

Pharmacological Profile of Oleanolic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, and its synthetic derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of oleanolic acid and its key derivatives, with a focus on their anti-inflammatory, anticancer, hepatoprotective, antidiabetic, neuroprotective, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of the underlying molecular mechanisms. The multifaceted nature of oleanolic acid and its derivatives, coupled with their favorable safety profile at therapeutic doses, underscores their potential as lead compounds in the development of novel therapeutics for a range of chronic and infectious diseases.

Introduction

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants and dietary sources, including olives, garlic, and various herbs. For centuries, plants containing oleanolic acid have been utilized in traditional medicine to treat a variety of ailments. Modern scientific investigation has validated many of these traditional uses, revealing a wide array of pharmacological effects. Furthermore, medicinal chemists have synthesized a multitude of oleanolic acid derivatives to enhance its natural bioactivities, improve pharmacokinetic properties, and reduce potential toxicities. This guide will delve into the core pharmacological activities of oleanolic acid and its derivatives, presenting key data and experimental context to facilitate further research and development in this promising area of natural product chemistry.

Anti-inflammatory Activity

Oleanolic acid and its derivatives exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |

| Oleanolic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 31.28 ± 2.01 µg/mL (48h) | |

| OADP (diamine-PEGylated oleanolic acid derivative) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.09 ± 0.01 µg/mL (48h) | |

| 11-Oxooleanolic acid derivatives | Nitric Oxide (NO) Production Inhibition | BV2 | Stronger than OA | |

| CDDO-Me | F4/80, CD11c, COX-2, IL-6, NF-κB, TNF-α Inhibition | Rodent model of chronic colon inflammation | - | |

| Oleanolic Acid | iNOS Inhibition | - | - |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard in vitro method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Oleanolic acid or its derivatives

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of oleanolic acid or its derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control group.

Signaling Pathway: NF-κB Inhibition by Oleanolic Acid

Oleanolic acid and its derivatives are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory genes.

Caption: Oleanolic acid inhibits NF-κB signaling.

Anticancer Activity

Oleanolic acid and its derivatives have demonstrated significant anticancer effects in a variety of cancer cell lines and animal models. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 | Reference |

| Oleanolic Acid | DU145 (Prostate) | 112.57 µg/mL | |

| Oleanolic Acid | MCF-7 (Breast) | 132.29 µg/mL | |

| Oleanolic Acid | U87 (Glioblastoma) | 163.60 µg/mL | |

| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 µM | |

| AH-Me (Achyranthoside H methyl ester) | MCF-7 (Breast) | 4.0 µM | |

| AH-Me (Achyranthoside H methyl ester) | MDA-MB-453 (Breast) | 6.5 µM | |

| Oleanolic Acid | HepG2 (Liver) | 30 µM | |

| Oleanolic Acid Lactone Derivative 6 | Various cancer cell lines | Micromolar range | |

| Oleanolic Acid Lactone Derivative 2 | Various cancer cell lines | Micromolar range | |

| Oleanolic Acid Lactone Derivative 10 | Various cancer cell lines | Micromolar range |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Oleanolic acid or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of oleanolic acid or its derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis by Oleanolic Acid

Oleanolic acid can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Oleanolic acid induces apoptosis.

Hepatoprotective Activity

Oleanolic acid has been used for decades in China for the treatment of liver disorders. It protects the liver from various toxins through its antioxidant and anti-inflammatory properties.

Quantitative Data: Hepatoprotective Activity

| Compound | Model | Dosage | Effect | Reference |

| Oleanolic Acid | CCl4-induced liver injury in mice | - | Decreased serum ALT, AST, and hepatic MDA levels; Increased SOD and GPX activities | |

| Oleanolic Acid | ConA-induced liver injury in mice | 40 mg/kg | Reduced serum ALT and AST levels | |

| Oleanolic Acid | Bile duct-ligated mice | 20 mg/kg, i.p. | Reduced serum ALT, AST, and ALP levels | |

| Oleanolic Acid | Ethanol-induced liver injury in mice | - | Prevents liver injury and hepatotoxicity |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

While the MCAO model is primarily for studying cerebral ischemia, the general surgical and animal handling procedures are relevant for many in vivo studies, including those for hepatotoxicity where systemic administration of the compound is required.

Materials:

-

Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Monofilament nylon suture (4-0)

-

Heating pad

-

Rectal thermometer

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision.

-

Vessel Exposure: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA distally. Insert a 4-0 monofilament nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery. The depth of insertion is typically 18-20 mm from the carotid bifurcation.

-

Reperfusion (optional): After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Closure: Close the incision.

-

Post-operative Care and Assessment: Monitor the animal for neurological deficits. For hepatoprotective studies, administer the hepatotoxin and the test compound according to the experimental design and collect blood and liver tissue for analysis at the end of the study.

Signaling Pathway: Nrf2 Activation by Oleanolic Acid

Oleanolic acid activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, which contributes to its hepatoprotective effects.

Caption: Oleanolic acid activates the Nrf2 pathway.

Antidiabetic Activity

Oleanolic acid and its derivatives have shown promise in the management of diabetes by improving insulin sensitivity, inhibiting glucose absorption, and protecting pancreatic β-cells.

Quantitative Data: Antidiabetic Activity

| Compound | Assay/Model | Effect | IC50/Dosage | Reference |

| Oleanolic Acid | α-glucosidase inhibition | In vitro | 10–15 µmol/L | |

| Oleanolic Acid | Pancreatic and salivary α-amylase inhibition | In vitro | 0.1 mg/mL | |

| Oleanolic Acid | Streptozotocin-induced diabetic animals | In vivo | - | Significant blood glucose-lowering effect |

| Oleanolic Acid | Obese diabetic mice | In vivo | 20 mg/kg/day for 14 days | Reduced body, liver, and fat weights; enhanced insulin signaling |

| DKS26 (Oleanolic acid derivative) | Diabetic mice | In vivo | - | Reduced plasma glucose, ALT, and AST levels |

Signaling Pathway: PI3K/Akt Pathway in Insulin Signaling

Oleanolic acid can enhance insulin signaling by modulating the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.

Caption: Oleanolic acid enhances insulin signaling.

Neuroprotective Activity

Oleanolic acid has demonstrated neuroprotective effects in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity

| Compound | Assay/Model | Effect | IC50/Dosage | Reference |

| Oleanolic Acid | Acetylcholinesterase (AChE) inhibition | In vitro | 9.22 µM | |

| Oleanolic Acid | SH-SY5Y neuroblastoma cells | Cytotoxicity | 714.32 ± 32.40 µg/mL | |

| Oleanolic Acid | Ischemia–reperfusion mouse model | In vivo | - | Minimized brain damage |

Antiviral Activity

Oleanolic acid and its derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | EC50 | Reference |

| Oleanolic Acid | HSV-1 | - | 6.8 µg/mL | |

| Oleanolic Acid | HSV-2 | - | 7.8 µg/mL | |

| Oleanolic Acid Derivative 32 | HIV | - | 0.32 µM | |

| AXX-18 (Oleanolic acid derivative) | HSV-1/F | HaCaT | 1.47 µM | |

| Oleanolic Acid | ACV-resistant HSV-1 strains | Vero | - | Significant inhibition |

Conclusion

Oleanolic acid and its derivatives represent a versatile class of natural products with a wide range of therapeutic properties. Their ability to modulate multiple signaling pathways involved in inflammation, cancer, metabolic disorders, and other chronic diseases makes them attractive candidates for drug development. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the pharmacological potential of these fascinating molecules. Future research should focus on optimizing the therapeutic efficacy and pharmacokinetic profiles of oleanolic acid derivatives, as well as conducting well-designed clinical trials to translate the promising preclinical findings into tangible benefits for human health.

in vitro anti-inflammatory effects of oleanolic acid

An In-Depth Technical Guide on the In Vitro Anti-inflammatory Effects of Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid. It details the molecular mechanisms, summarizes quantitative data from various studies, outlines common experimental protocols, and visualizes key signaling pathways.

Core Mechanisms of Anti-inflammatory Action

Oleanolic acid exerts its anti-inflammatory effects by modulating multiple key signaling pathways and cellular responses. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 and BV2 microglia, have elucidated several core mechanisms.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Oleanolic acid has been shown to be a potent inhibitor of this pathway.[1][2][3] Its inhibitory actions are multifaceted:

-

Suppression of IκBα Degradation: OA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps the NF-κB complex inactive.[1][4]

-

Inhibition of p65 Acetylation and Translocation: OA can suppress the acetylation of the p65 subunit of NF-κB, a crucial step for its transcriptional activity.[1] By preventing IκBα degradation, it also blocks the translocation of p65 into the nucleus.[4]

-

Modulation of Upstream Signals: Some studies suggest OA's influence extends to upstream components, including Toll-like receptor (TLR) signaling.[5] A derivative of OA has been shown to block the phosphorylation of IκBα (p-IκBα).

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory responses. Oleanolic acid has been demonstrated to inhibit the activation of these pathways. In IFN-γ/LPS-stimulated RAW 264.7 macrophages, OA treatment reduces the phosphorylation of p38, JNK, and ERK.[6] This inhibition prevents the activation of downstream transcription factors like AP-1, further reducing the expression of inflammatory genes.[5]

Attenuation of Pro-inflammatory Mediators

A primary outcome of NF-κB and MAPK activation is the production of inflammatory mediators. Oleanolic acid effectively suppresses the synthesis of these molecules.

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): OA significantly inhibits the production of NO and PGE2 in LPS-stimulated macrophages.[1] This is achieved by downregulating the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

-

Inhibition of iNOS and COX-2 Expression: The suppression of iNOS and COX-2 occurs at the transcriptional level, directly linked to the inhibition of the NF-κB and MAPK pathways.[8]

Reduction of Pro-inflammatory Cytokine Production

Oleanolic acid consistently demonstrates the ability to reduce the secretion of key pro-inflammatory cytokines in various cell models. It has been shown to decrease the production and gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages, microglial cells, and fibroblast-like synoviocytes.[9][10][11][12]

Crosstalk with Nrf2 and SIRT3 Pathways

-

Nrf2 Activation: Oleanolic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.[1][13] This pathway has a known reciprocal inhibitory relationship with NF-κB, suggesting that OA's anti-inflammatory effects are also mediated by bolstering cellular antioxidant defenses.[1]

-

SIRT3 Upregulation: In fibroblast-like synoviocytes, OA was found to increase the expression of Sirtuin 3 (SIRT3). SIRT3, in turn, can directly bind to and suppress the activation of NF-κB, representing another mechanism by which OA controls inflammation.[14]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18. Oleanolic acid has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages, thereby reducing the secretion of these potent pro-inflammatory cytokines.[6][15][16]

Quantitative Data Presentation

The following tables summarize the quantitative effects of oleanolic acid and its derivatives from various in vitro studies.

Table 1: IC50 Values for Cytotoxicity and Nitric Oxide (NO) Inhibition

| Compound | Cell Line | Assay | IC50 Value | Citation |

|---|---|---|---|---|

| Oleanolic Acid (OA) | RAW 264.7 | Cytotoxicity (72h) | 56 µg/mL | |

| OA-Derivative (OADP) | RAW 264.7 | Cytotoxicity (72h) | 1.72 ± 0.10 µg/mL | |

| Oleanolic Acid (OA) | SH-SY5Y | Cytotoxicity (48h) | 715 µg/mL | [17] |

| Oleanolic Acid (OA) | HCT-116 | Cytotoxicity (48h) | 40 µg/mL | [10] |

| Oleanolic Acid (OA) | RAW 264.7 | NO Inhibition (48h) | 31.28 ± 2.01 µg/mL | |

| Oleanolic Acid (OA) | RAW 264.7 | NO Inhibition (72h) | 42.91 ± 0.27 µg/mL | |

| OA-Derivative (OADP) | RAW 264.7 | NO Inhibition (48h) | 1.09 ± 0.01 µg/mL |

| OA-Derivative (OADP) | RAW 264.7 | NO Inhibition (72h) | 0.95 ± 0.01 µg/mL | |

Table 2: Percentage Inhibition of Pro-inflammatory Markers by Oleanolic Acid (OA)

| Cell Line | Stimulant | Marker | OA Concentration | % Inhibition / Reduction | Citation |

|---|---|---|---|---|---|

| RAW 264.7 | LPS (1 µg/mL) | NO Production | 10 µM | 30.0% | [1] |

| RAW 264.7 (OADP) | LPS | TNF-α Expression | ¾ IC50 | 57% | |

| RAW 264.7 (OADP) | LPS | IL-1β Expression | ¾ IC50 | 96% | |

| PC12 | H₂O₂ / MPP⁺ | IL-6 & TNF-α Release | 20-40 µM | Significant attenuation | [12] |

| BV2 microglia | LPS | iNOS mRNA | Dose-dependent | Significant inhibition | [18] |

| THP-1 macrophages | LPS | IL-6 & TNF-α Release | 25 µM | Significant attenuation |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key assays used to evaluate the .

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7, BV2) are commonly used.[1][7] Human cell lines like THP-1 (monocytes differentiated into macrophages) and primary cells like human umbilical vein endothelial cells (HUVECs) are also employed.[3][9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). They are often pre-treated with various concentrations of oleanolic acid (dissolved in DMSO, with final DMSO concentration kept below 0.1%) for a period of 1-2 hours before being stimulated with an inflammatory agent, most commonly LPS (100 ng/mL to 1 µg/mL), for a duration ranging from 6 to 24 hours depending on the endpoint being measured.[1][19]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[1]

-

Treat cells with various concentrations of oleanolic acid for the desired duration (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: Measures nitrite (a stable breakdown product of NO) in the cell culture supernatant.

-

Procedure:

-

After cell treatment (pre-treatment with OA followed by LPS stimulation), collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[1]

-

Western Blotting

-

Principle: Detects specific proteins in a sample to analyze their expression levels and post-translational modifications (e.g., phosphorylation).

-

Procedure:

-

After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα, COX-2, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensity relative to a loading control like β-actin or GAPDH.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: Measures the expression level of specific genes by quantifying the corresponding mRNA.

-

Procedure:

-

Following cell treatment, extract total RNA using a reagent like TRIzol or a commercial kit.[19]

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[19]

-

Perform qPCR using the cDNA, gene-specific primers (for targets like TNF-α, IL-6, iNOS), and a fluorescent dye like SYBR Green.[21]

-

The reaction is run in a thermal cycler that monitors fluorescence in real-time.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).[19]

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Oleanolic acid inhibits the NF-κB pathway.

Caption: Oleanolic acid modulates MAPK signaling pathways.

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

Oleanolic acid demonstrates robust and multi-faceted anti-inflammatory effects in a variety of in vitro models. Its ability to potently inhibit the master inflammatory transcription factor NF-κB, modulate MAPK signaling, and consequently suppress the production of a wide array of pro-inflammatory mediators—including NO, PGE2, TNF-α, IL-1β, and IL-6—positions it as a significant compound of interest. Furthermore, its interplay with the Nrf2 antioxidant pathway and the NLRP3 inflammasome highlights a complex and therapeutically promising mechanism of action. The data and protocols summarized in this guide provide a solid foundation for further research and development of oleanolic acid and its derivatives as potential anti-inflammatory agents.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Oleanolic Acid Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant activities of oleanolic acid in vitro: possible role of Nrf2 and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oleanolic Acid Decreases IL-1β-Induced Activation of Fibroblast-Like Synoviocytes via the SIRT3-NF-κB Axis in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oleanolic Acid Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleanolic Acid Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 17. mdpi.com [mdpi.com]

- 18. Oleanolic acid administration alleviates neuropathic pain after a peripheral nerve injury by regulating microglia polarization-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid, a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of oleanolic acid. It delves into its mechanisms of action, including direct radical quenching and the modulation of endogenous antioxidant defense systems. This document summarizes key quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for the evaluation of its antioxidant efficacy, and visualizes the critical signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of oleanolic acid in conditions associated with oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes.[1][2] Oleanolic acid has emerged as a promising natural compound with potent antioxidant properties.[2][3] Its ability to mitigate oxidative damage stems from two primary mechanisms: direct scavenging of free radicals and upregulation of cellular antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Direct Free Radical Scavenging Activity

Oleanolic acid has demonstrated the ability to directly scavenge a variety of free radicals, thereby neutralizing their damaging effects. The efficacy of this scavenging activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of oleanolic acid required to scavenge 50% of the free radicals in a given assay.

Data Presentation: In Vitro Radical Scavenging Activity

The following table summarizes the reported IC50 values for the free radical scavenging activity of oleanolic acid from various studies.

| Radical Scavenged | Assay Method | IC50 Value (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Spectrophotometry | 32.46 | [6] |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Spectrophotometry | 32.5 | [3] |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Spectrophotometry | 61.5 | [3] |

| Superoxide Anion (O₂⁻) | PMS-NADH-NBT | 37.69 | [6] |

| Hydroxyl Radical (•OH) | Fenton Reaction | 4.46 | [6] |

| Nitric Oxide (NO) | Griess Assay | 1.36 | [6] |

| Hydrogen Peroxide (H₂O₂) | Spectrophotometry | 984 | [6] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as the specific protocol, solvent system, and purity of the oleanolic acid used.

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, oleanolic acid exerts a significant portion of its antioxidant effects by enhancing the body's own defense mechanisms against oxidative stress. This is primarily achieved by increasing the expression and activity of key antioxidant enzymes.

Data Presentation: In Vitro & In Vivo Effects on Antioxidant Enzymes and Lipid Peroxidation

The following table summarizes the observed effects of oleanolic acid on major antioxidant enzymes and a key marker of lipid peroxidation, malondialdehyde (MDA).

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | H₂O₂-injured PC12 cells | 1 and 10 µM OA pre-treatment | Enhanced SOD activity | [7] |

| Superoxide Dismutase (SOD) | NMDA-induced lung injury in mice | OA pre-treatment | Increased SOD content | [8] |

| Catalase (CAT) | High glucose-treated HUVECs | OA pre-treatment | Recovered CAT activity | |

| Glutathione Peroxidase (GPx) | MCAO rats | 25 and 12.5 mg/kg OA pre-administration | Increased GPx activity | [7] |

| Malondialdehyde (MDA) | MCAO rats | 25 and 12.5 mg/kg OA pre-administration | Decreased MDA level | [7] |

| Malondialdehyde (MDA) | NMDA-induced lung injury in mice | OA pre-treatment | Markedly decreased MDA production | [8] |

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

A pivotal mechanism underlying the indirect antioxidant activity of oleanolic acid is the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oleanolic acid is believed to interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2.[4][9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, thereby upregulating their expression.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant and free radical scavenging properties of oleanolic acid.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectrophotometric grade)

-

Oleanolic acid

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light. The absorbance of the working solution at 517 nm should be approximately 1.0.[10][11]

-

Sample Preparation: Prepare a stock solution of oleanolic acid in a suitable solvent (e.g., methanol, ethanol, DMSO). Prepare a series of dilutions of the oleanolic acid and the positive control.[10][11]

-

Reaction Mixture: Add a defined volume of the DPPH working solution to each well of a microplate or cuvette. Then, add an equal volume of the sample or standard solutions at different concentrations. A blank containing only the solvent and DPPH solution should also be prepared.[10][11]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[10][11]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[10][11]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of oleanolic acid to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Oleanolic acid

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[12][13]

-

Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Sample Preparation: Prepare a stock solution of oleanolic acid and a positive control in a suitable solvent and make serial dilutions.

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.[13]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[13]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula provided in the DPPH assay section.

-

IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion radical.

Materials:

-

Commercial SOD assay kit (e.g., utilizing WST-1 or NBT reduction)

-

Tissue homogenates or cell lysates containing SOD

-

Microplate reader

Procedure: (Following a typical commercial kit protocol)

-

Sample Preparation: Prepare tissue homogenates or cell lysates according to standard protocols to extract the enzyme. The protein concentration of the samples should be determined.[14][15]

-

Reagent Preparation: Prepare the working solutions (e.g., WST working solution, enzyme working solution) as per the kit's instructions.[14]

-

Reaction Setup: In a 96-well plate, add the sample, a blank (without sample), and a control (without SOD inhibitor). Add the WST working solution to all wells. Initiate the reaction by adding the enzyme working solution (which generates superoxide radicals).[14][16]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[17]

-

Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculation: The SOD activity is calculated based on the inhibition of the colorimetric reaction by the SOD in the sample. The activity is often expressed as units per milligram of protein.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Materials:

-

Commercial CAT assay kit or reagents for spectrophotometric assay

-

Tissue homogenates or cell lysates

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Spectrophotometer

Procedure: (Based on the direct spectrophotometric method)

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., phosphate buffer).[18]

-

Reaction Mixture: In a quartz cuvette, add a known volume of phosphate buffer and the sample.[19]

-

Reaction Initiation: Initiate the reaction by adding a known concentration of H₂O₂ solution.[19]

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes). The decrease in absorbance is directly proportional to the decomposition of H₂O₂ by catalase.[19]

-

Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. The activity is typically expressed as units per milligram of protein.

Conclusion

Oleanolic acid exhibits robust antioxidant and free radical scavenging properties through a dual mechanism of direct radical quenching and the enhancement of endogenous antioxidant defenses via the Nrf2-Keap1 signaling pathway. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of oleanolic acid in preventing and treating diseases associated with oxidative stress. Future research should focus on elucidating the precise molecular interactions of oleanolic acid with its biological targets and on optimizing its bioavailability for clinical applications.

References

- 1. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 2. Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Protective effects of oleanolic acid on cerebral ischemic damage in vivo and H(2)O(2)-induced injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effect of oleanolic acid on NMDA-induced MLE-12 cells apoptosis and lung injury in mice by activating SIRT1 and reducing NF-κB acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleanolic Acid Alleviates Neuronal Ferroptosis in Subarachnoid Hemorrhage by Inhibiting KEAP1-Nrf2 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]

An In-depth Technical Guide to the Antiviral Activity of Oleanolic Acid Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug-resistant variants and the need for cost-effective therapies continue to drive the search for novel anti-HCV agents. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plant species, has emerged as a promising candidate due to its demonstrated antiviral properties against HCV. This technical guide provides a comprehensive overview of the anti-HCV activity of oleanolic acid, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy.

Core Antiviral Activity of Oleanolic Acid

Oleanolic acid and its structural isomer, ursolic acid, have been identified as potent inhibitors of HCV replication.[1] The primary mechanism of action is the noncompetitive inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[1][2] This mode of action makes it an attractive candidate for use in combination with other DAAs that target different viral proteins. Additionally, certain derivatives of oleanolic acid have shown inhibitory activity against the HCV NS3/4A protease, another key enzyme in the viral life cycle.

Quantitative Data on Anti-HCV Activity

The following table summarizes the reported in vitro efficacy and cytotoxicity of oleanolic acid and ursolic acid against Hepatitis C virus.

| Compound | Assay System | HCV Genotype | Target | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Oleanolic Acid | HCV Replicon (HepG2-5B) | Not Specified | NS5B Polymerase | 1.8 µM (IC50) | >100 µM | >55.6 | [2] |

| Oleanolic Acid | HCV Replicon | 1b | NS5B Polymerase | Not Specified | Not Specified | Not Specified | [1] |

| Oleanolic Acid | HCV JFH1 Virus | 2a | NS5B Polymerase | Not Specified | Not Specified | Not Specified | [1] |

| Ursolic Acid | HCV Replicon (HepG2-5B) | Not Specified | NS5B Polymerase | 6.8 µM (IC50) | >100 µM | >14.7 | |

| Ursolic Acid | HCV Replicon | 1b | NS5B Polymerase | Not Specified | Not Specified | Not Specified | [1] |

| Ursolic Acid | HCV JFH1 Virus | 2a | NS5B Polymerase | Not Specified | Not Specified | Not Specified | [1] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50).

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter-Based)

This assay is a cornerstone for evaluating the intracellular anti-HCV activity of compounds in a cell-based system.

a. Cell Lines and Replicons:

-

Cells: Huh-7 or HepG2 human hepatoma cell lines are commonly used. Huh7-Lunet cells are a highly permissive subclone for HCV replication.[3]

-

Replicons: Subgenomic HCV replicons of various genotypes (e.g., 1b, 2a) containing a reporter gene, such as firefly or Renilla luciferase, are utilized.[4][5] These replicons can autonomously replicate within the host cells.

b. Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring the HCV luciferase reporter replicon in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of oleanolic acid (or other test compounds) for 48-72 hours. Include appropriate controls (e.g., a known HCV inhibitor as a positive control and DMSO as a vehicle control).

-

Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

HCV NS5B RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

a. Reagents:

-

Recombinant HCV NS5B polymerase (full-length or a truncated, more soluble version).

-

RNA template/primer, such as poly(A)/oligo(U).

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or biotin-labeled UTP).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl).

b. Methodology:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, RNA template/primer, and serial dilutions of oleanolic acid.

-

Enzyme Addition: Initiate the reaction by adding the recombinant NS5B polymerase.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Detection:

-

Radiometric Assay: Stop the reaction and capture the newly synthesized radiolabeled RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay: If using a biotin-labeled rNTP, capture the biotinylated RNA on a streptavidin-coated plate and detect it using a streptavidin-conjugated enzyme (e.g., alkaline phosphatase) and a colorimetric or chemiluminescent substrate.[6]

-

-

Data Analysis: Determine the IC50 value, representing the compound concentration that inhibits NS5B polymerase activity by 50%. To determine the mode of inhibition (e.g., noncompetitive), the assay can be performed with varying concentrations of both the inhibitor and the rNTP substrate, followed by Lineweaver-Burk plot analysis.

Cytotoxicity Assay (MTT or Alamar Blue)

This assay is crucial for assessing the toxicity of the test compound on the host cells and for calculating the selectivity index.

a. Reagents:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Alamar Blue Assay: Alamar Blue (resazurin) reagent.

b. Methodology:

-

Cell Seeding: Plate Huh-7 or HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of oleanolic acid as used in the replicon assay for 48-72 hours.

-

Reagent Addition and Incubation:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilizing agent to dissolve the crystals.

-

Alamar Blue: Add Alamar Blue reagent to each well and incubate for 2-6 hours.

-

-

Measurement:

-

MTT: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Alamar Blue: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to the vehicle control.

Visualizations

HCV Life Cycle and a Proposed Mechanism of Oleanolic Acid

References